7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one
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Overview
Description
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom, a cyclobutane ring, and a thiochroman moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in anhydrous ether under reflux conditions.
Substitution: NaN₃ in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol: A similar compound with a hydroxyl group instead of a ketone.
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: Contains an amine group instead of a ketone.
Uniqueness: 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one is unique due to its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-bromospiro[3H-thiochromene-2,1'-cyclobutane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNKPUUBVHLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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